Dibenzyl oxalate chemical structure and properties
Dibenzyl oxalate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to dibenzyl oxalate (B1200264). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Chemical Structure and Identification
Dibenzyl oxalate, with the IUPAC name bis(phenylmethyl) ethanedioate, is the diester of oxalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure consists of a central oxalate group bonded to two benzyl groups.
Caption: Chemical structure of dibenzyl oxalate.
Table 1: Chemical Identifiers of Dibenzyl Oxalate
| Identifier | Value |
| IUPAC Name | dibenzyl oxalate[1] |
| Synonyms | Benzyl oxalate, Oxalic acid, dibenzyl ester, Ethanedioic acid, bis(phenylmethyl) ester[1] |
| CAS Number | 7579-36-4[1] |
| Molecular Formula | C16H14O4[1] |
| SMILES | C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2[1] |
| InChI | InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2[1] |
Physicochemical Properties
Dibenzyl oxalate is a white, flaked crystalline solid at room temperature.[2] It is an important intermediate in various organic syntheses.[3]
Table 2: Physical and Chemical Properties of Dibenzyl Oxalate
| Property | Value | Reference(s) |
| Molecular Weight | 270.28 g/mol | [1] |
| Melting Point | 80-82 °C | [2] |
| Boiling Point | 235 °C at 14 mmHg | [2] |
| Density | 1.212 g/cm³ | [2] |
| Refractive Index | 1.5447 (estimate) | [2] |
| Flash Point | 171 °C | [2] |
| Appearance | White flaked crystalline solid | [2] |
| Solubility | Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of dibenzyl oxalate.
Table 3: Spectroscopic Data for Dibenzyl Oxalate
| Technique | Key Data Points | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z peaks at 180 (99.99%), 91 (79.40%), 179 (34%), 181 (14.50%), 107 (13.70%) | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available in PubChem database. | [1] |
Experimental Protocols
Synthesis of Dibenzyl Oxalate
Dibenzyl oxalate can be synthesized through the esterification of benzyl alcohol with oxalic acid or its derivatives. Two common methods are presented below.
Method 1: Direct Esterification using a Catalyst
This method involves the direct reaction of oxalic acid and benzyl alcohol in the presence of a catalyst such as Niobium(V) chloride (NbCl5).[4]
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Reactants:
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Oxalic acid
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Benzyl alcohol
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Niobium(V) chloride (catalyst)
-
-
Procedure:
-
In a solvent-free reaction, a 1:1 molar ratio of benzyl alcohol to oxalic acid is used.[4]
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Solid NbCl5 (as a catalyst) is added to the mixture.[4]
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The reaction is allowed to proceed at room temperature for two to three hours.[4]
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The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified.
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Method 2: Reaction with Oxalyl Chloride
This method utilizes the more reactive oxalyl chloride, which readily reacts with benzyl alcohol to form the diester.
-
Reactants:
-
Benzyl alcohol
-
Oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
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A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
-
Procedure:
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Dissolve benzyl alcohol in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
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Slowly add a solution of oxalyl chloride in the same solvent to the cooled benzyl alcohol solution.
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After the addition is complete, add the non-nucleophilic base dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water or a dilute aqueous acid solution.
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Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purification by Recrystallization
The crude dibenzyl oxalate can be purified by recrystallization to obtain a crystalline solid.
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Solvent Selection: A suitable solvent is one in which dibenzyl oxalate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of solvents like ethanol/water.
-
Procedure:
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Dissolve the crude dibenzyl oxalate in a minimum amount of hot solvent.[5]
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If insoluble impurities are present, perform a hot gravity filtration.[5]
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Allow the hot, saturated solution to cool slowly to room temperature to form crystals.[5]
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Further cooling in an ice bath can maximize the yield of the crystals.[6]
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Collect the crystals by suction filtration using a Büchner funnel.[5]
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Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
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Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
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Applications in Research and Development
Dibenzyl oxalate serves as a versatile intermediate in organic synthesis.
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Pharmaceutical Synthesis: It is a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[3]
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Material Science: Dibenzyl oxalate is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[7]
Logical Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of dibenzyl oxalate.
References
- 1. Dibenzyl oxalate | C16H14O4 | CID 82058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzyl oxalate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Dibenzyl oxalate CAS 7579-36-4 - Chemical Supplier Unilong [unilongindustry.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Cas 7579-36-4,Dibenzyl oxalate | lookchem [lookchem.com]
